Bis(6-methyloctyl) phthalate
CAS No.: 85391-49-7
Cat. No.: VC16981118
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85391-49-7 |
|---|---|
| Molecular Formula | C26H42O4 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | bis(6-methyloctyl) benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
| Standard InChI Key | FEDPFYJRECQFHW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
Bis(6-methyloctyl) phthalate is systematically named bis(6-methyloctyl) benzene-1,2-dicarboxylate, reflecting its esterification of phthalic acid with two 6-methyloctanol groups . The compound’s structural complexity arises from the branched alkyl chains, which confer steric hindrance and influence its conformational flexibility. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 85391-49-7 | |
| EC Number | 286-803-9 | |
| SMILES | CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC | |
| InChIKey | FEDPFYJRECQFHW-UHFFFAOYSA-N |
The branched 6-methyloctyl groups prevent the formation of stable 3D conformers, as evidenced by PubChem’s inability to generate 3D structures due to excessive molecular flexibility .
Spectroscopic and Chromatographic Signatures
While specific spectroscopic data for bis(6-methyloctyl) phthalate remain unpublished, its structural analogs suggest characteristic infrared (IR) peaks at approximately 1720 cm (C=O stretch) and 1280 cm (C-O ester stretch) . Gas chromatography-mass spectrometry (GC-MS) analysis would likely yield a molecular ion peak at m/z 418, with fragmentation patterns indicative of the branched alkyl chains .
Synthesis and Industrial Applications
Production Methods
The synthesis typically involves esterification of phthalic anhydride with 6-methyloctanol under acid catalysis, followed by purification via vacuum distillation . Industrial-scale production remains limited compared to linear phthalates like DEHP, as branching reduces compatibility with rigid polyvinyl chloride (PVC) matrices .
Environmental Presence and Human Exposure
Environmental Distribution
Though environmental monitoring data specific to bis(6-methyloctyl) phthalate are sparse, its physicochemical properties (log ) suggest strong adsorption to soils and sediments . Unlike DEHP, it is less likely to leach into aquatic systems due to lower water solubility (<0.1 mg/L) .
Exposure Pathways
Human exposure routes mirror those of other phthalates:
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Inhalation: Volatilization from industrial emissions or heated plastic products.
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Dermal absorption: Contact with cosmetic formulations or synthetic leathers .
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Dietary intake: Contamination of food via plastic packaging, though this route is less documented for branched phthalates .
Toxicological Profile and Health Implications
Acute and Chronic Toxicity
Regulatory Status and Risk Mitigation
Global Regulations
As of 2025, bis(6-methyloctyl) phthalate remains unregulated under major chemical control frameworks (e.g., REACH, TSCA). The European Chemicals Agency (ECHA) classifies it as a Substance of Very High Concern (SVHC) candidate due to structural similarity to restricted phthalates .
Exposure Reduction Strategies
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Industrial substitution: Replacement with non-phthalate plasticizers like acetyl tributyl citrate.
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Waste management: Advanced oxidation processes (AOPs) for degrading phthalates in wastewater .
Analytical Methods for Detection
Chromatographic Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for bis(6-methyloctyl) phthalate analysis due to its non-volatility. A hypothetical method would employ:
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Column: C18 reverse-phase (150 × 2.1 mm, 3 μm)
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Mobile phase: Gradient of methanol and 0.1% formic acid
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Detection: Multiple reaction monitoring (MRM) at m/z 419 → 149
Challenges in Quantification
Co-elution with other branched phthalates (e.g., diisononyl phthalate) necessitates high-resolution mass spectrometry for unambiguous identification .
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